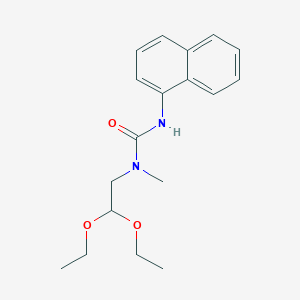
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- is a complex organic compound with the molecular formula C6H11NO5 and a molecular weight of 177.16 g/mol This compound is characterized by its piperidine ring structure, which is substituted with three hydroxyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- typically involves the use of starting materials such as piperidine derivatives and hydroxylating agents. One common synthetic route includes the hydroxylation of a piperidine precursor under controlled conditions to introduce the hydroxyl groups at the desired positions . The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dideoxy-2,6-imino-D-mannonic acid
- 1-Deoxy-5-aza-D-allopyran-uronic acid
- 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))
- 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, [2S-(2a,3b,4a,5a)]
- 2S,3R,4R,5R-3,4,5-Trihydroxypipecolic acid
Uniqueness
What sets 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- apart from similar compounds is its specific stereochemistry and the presence of three hydroxyl groups, which confer unique chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
113000-77-4 |
|---|---|
Fórmula molecular |
C6H11NO5 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-3,4,5-trihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3+,4-,5-/m1/s1 |
Clave InChI |
ZHFMVVUVCALAMY-KKQCNMDGSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(N1)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


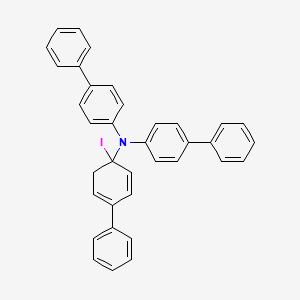


![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
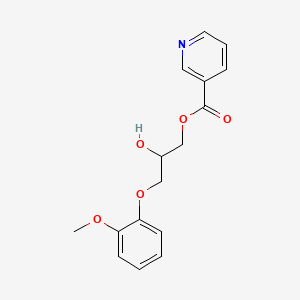
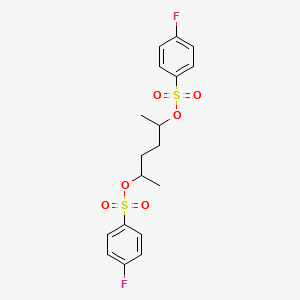
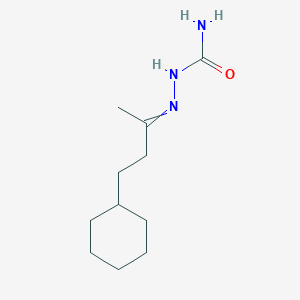
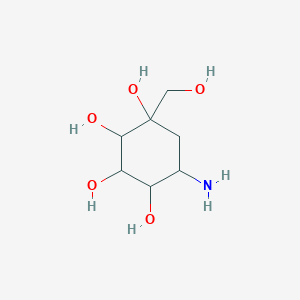

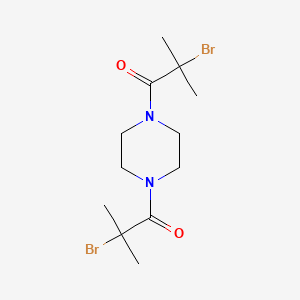
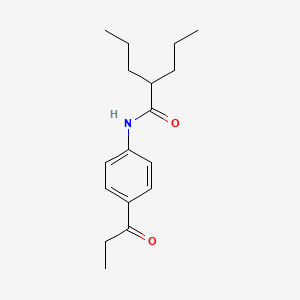
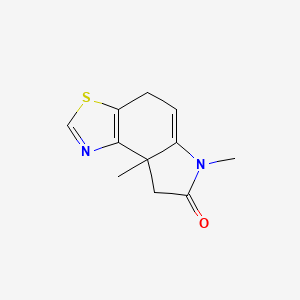
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
